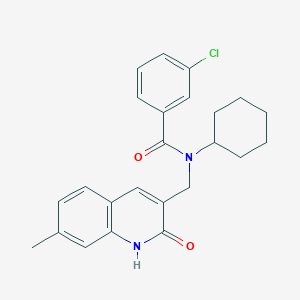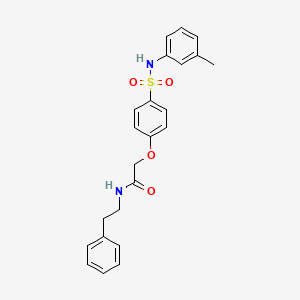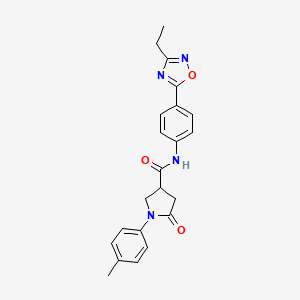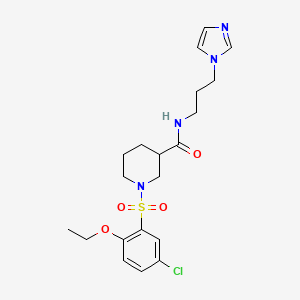
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. This compound X also acts on the opioid receptors in the body, which are responsible for the regulation of pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound X has potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. This compound X also has an effect on the central nervous system, where it acts on the opioid receptors to reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X in lab experiments is its potent anti-inflammatory and analgesic effects. It has also shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound X is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X. One potential direction is the development of novel analogs of this compound X that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound X in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound X and its effects on the body.
Synthesemethoden
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-(3-fluorophenyl)piperidine-4-carboxamide in the presence of a base. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have also shown that this compound X has potent analgesic effects and can be used to alleviate pain.
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-24-17-7-6-16(12-14(17)4)25(22,23)20-10-8-15(9-11-20)18(21)19-13(2)3/h6-7,12-13,15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHPRYMOEVPUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
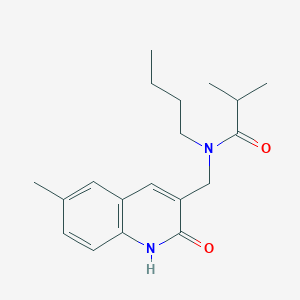



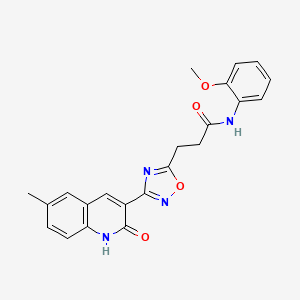
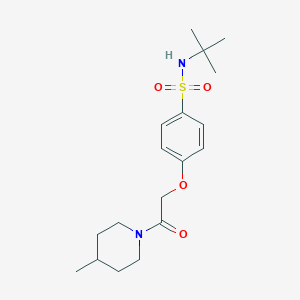
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)


